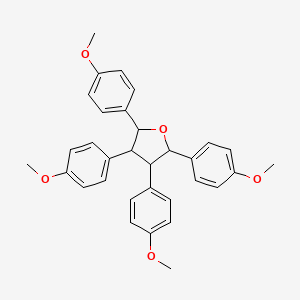

2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

67307-22-6 |

|---|---|

Molecular Formula |

C32H32O5 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

2,3,4,5-tetrakis(4-methoxyphenyl)oxolane |

InChI |

InChI=1S/C32H32O5/c1-33-25-13-5-21(6-14-25)29-30(22-7-15-26(34-2)16-8-22)32(24-11-19-28(36-4)20-12-24)37-31(29)23-9-17-27(35-3)18-10-23/h5-20,29-32H,1-4H3 |

InChI Key |

RUUBBTWWNGNKMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(OC2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Contextualization of Oxolane Derivatives in Advanced Organic Synthesis

The oxolane, or tetrahydrofuran (B95107), ring is a prevalent structural motif in a vast array of natural products and synthetic compounds of pharmaceutical and material interest. The saturated five-membered cyclic ether provides a stable and versatile scaffold that can be functionalized to create complex three-dimensional structures. In advanced organic synthesis, the development of methodologies for the stereocontrolled synthesis of substituted oxolanes is a significant area of research. organic-chemistry.orgnih.gov These methods are crucial for accessing biologically active molecules and new materials with tailored properties. The synthesis of polysubstituted oxolanes, in particular, presents a considerable challenge due to the need to control the relative and absolute stereochemistry of multiple chiral centers. nih.gov

Current Research Landscape and Objectives for the Chemical Compound

High-Resolution Spectroscopic Techniques for Elucidation

High-resolution spectroscopic methods are indispensable for probing the intricate structural details of this compound in solution. These techniques provide a wealth of information regarding the connectivity of atoms, their spatial relationships, and the molecule's vibrational modes.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of organic molecules. For a molecule with multiple chiral centers like this compound, one-dimensional NMR spectra are often insufficient for unambiguous assignment due to signal overlap and complex coupling patterns. Two-dimensional (2D) NMR experiments, however, can resolve these complexities by spreading the signals across two frequency dimensions.

Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton (¹H-¹H) coupling networks within the molecule. longdom.org By revealing which protons are scalar-coupled, typically through two or three bonds, COSY spectra allow for the tracing of the proton framework through the oxolane ring and the methoxyphenyl substituents. This information is foundational for assigning the relative stereochemistry of the substituents on the oxolane ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. This experiment is crucial for assigning the carbon signals in the ¹³C NMR spectrum and confirming the proton assignments made from COSY.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. longdom.org NOESY cross-peaks arise from dipole-dipole interactions between protons that are close in space (typically within 5 Å). This is particularly valuable for determining the relative configuration of the four methoxyphenyl groups. For instance, the presence or absence of NOE signals between protons on adjacent substituents can differentiate between cis and trans isomers. In conjunction with COSY data, NOESY is a powerful tool for deducing the complete relative stereochemistry of the molecule in solution. longdom.orgmdpi.org

| NMR Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H scalar coupling | Delineates the proton connectivity within the oxolane ring and substituents. |

| HSQC | ¹H-¹³C one-bond correlation | Assigns carbon signals and confirms proton assignments. |

| NOESY | ¹H-¹H spatial proximity | Determines the relative stereochemistry of the four methoxyphenyl groups. |

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C-O-C stretching of the oxolane ether, the C-O stretching of the methoxy (B1213986) groups, and various C-H and C=C stretching and bending vibrations of the aromatic rings.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrational modes that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For a molecule with a center of inversion, certain modes may be exclusively IR or Raman active.

The precise frequencies and intensities of the vibrational bands are sensitive to the molecule's conformation. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra for different possible stereoisomers. nih.gov By comparing the calculated spectra with the experimental IR and Raman data, it is possible to gain further insight into the predominant conformation of the molecule.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H stretching (aromatic) | 3100 - 3000 | IR, Raman |

| C-H stretching (aliphatic) | 3000 - 2850 | IR, Raman |

| C=C stretching (aromatic) | 1600 - 1450 | IR, Raman |

| C-O-C stretching (ether) | 1260 - 1000 | IR, Raman |

| C-O stretching (methoxy) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the molecule's structure in solution, X-ray crystallography reveals its precise three-dimensional arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the electron density distribution, from which the atomic positions can be deduced with high precision.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure would reveal how molecules of this compound pack in the solid state. This packing is governed by a variety of non-covalent interactions, such as van der Waals forces, C-H···π interactions between the hydrogen atoms and the aromatic rings of neighboring molecules, and potentially π-π stacking interactions between the phenyl rings. cardiff.ac.ukrsc.org Understanding these interactions is crucial for rationalizing the material's bulk properties, such as its melting point and solubility. The presence of four methoxyphenyl groups provides numerous sites for such intermolecular contacts.

Conformational Analysis of the Oxolane Ring and Phenyl Rotations

The X-ray structure would provide definitive information on the conformation of the five-membered oxolane ring. Tetrahydrofuran (B95107) rings are known to adopt non-planar conformations, typically an envelope or a twist (half-chair) form, to relieve torsional strain. nih.gov The specific conformation adopted by the oxolane ring in this molecule will be influenced by the steric demands of the four bulky methoxyphenyl substituents. nih.gov

Furthermore, the crystal structure would reveal the dihedral angles of the four phenyl groups relative to the oxolane ring. The rotation of these phenyl groups is a balance between conjugative effects, which would favor planarity, and steric hindrance between adjacent groups, which would force them to twist out of the plane. In the solid state, the observed rotational conformation is also influenced by the aforementioned crystal packing forces. nih.gov

Assessment of Stereochemical Purity and Absolute Configuration Determination

For a chiral molecule like this compound, it is essential to assess its stereochemical purity and, if enantiomerically pure, to determine its absolute configuration.

The separation of enantiomers can often be achieved using chiral High-Performance Liquid Chromatography (HPLC). nih.govchiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. registech.com The development of a successful chiral HPLC method would not only allow for the determination of enantiomeric excess (a measure of stereochemical purity) but also enable the isolation of individual enantiomers for further characterization.

Once the enantiomers are separated, the absolute configuration can be determined using chiroptical techniques such as Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left- and right-circularly polarized light. The experimental CD spectrum can be compared to a theoretically calculated spectrum for a known absolute configuration (e.g., R,S,R,S). researchgate.net A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. mdpi.org In some cases, NMR using chiral derivatizing agents can also be employed to determine the absolute configuration.

Computational Chemistry and Theoretical Studies on 2,3,4,5 Tetrakis 4 Methoxyphenyl Oxolane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane, these calculations would provide insights into its reactivity, stability, and electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

A hypothetical FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. It is anticipated that the electron density of the HOMO would be localized on the electron-rich methoxyphenyl groups, while the LUMO might be distributed across the oxolane ring and the aromatic systems.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Indicates electron-donating character | |

| LUMO Energy | Indicates electron-accepting character |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of this compound. This would reveal the electrophilic and nucleophilic sites within the molecule.

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface would provide a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) would indicate areas prone to electrophilic attack, likely around the oxygen atoms of the methoxy (B1213986) groups and the oxolane ring. Regions of positive potential (blue) would indicate areas susceptible to nucleophilic attack.

Conformational Landscape Exploration and Energy Minima Identification

The three-dimensional structure of a molecule is not static and can exist in various conformations. Understanding the conformational landscape is essential for predicting its biological activity and physical properties.

Molecular Dynamics Simulations for Conformational Sampling

To explore the vast conformational space of a flexible molecule like this compound, molecular dynamics (MD) simulations would be an appropriate method. By simulating the motion of the atoms over time, MD simulations can identify the most stable, low-energy conformations. These simulations would reveal how the four methoxyphenyl substituents orient themselves relative to the central oxolane ring.

Ring Pucker Analysis of the Oxolane Core

The five-membered oxolane (tetrahydrofuran) ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common puckered conformations are the envelope and twist forms. A detailed ring pucker analysis, using methods such as the Cremer-Pople puckering parameters, would be necessary to determine the preferred conformation of the oxolane core in this compound and how the bulky substituents influence this puckering.

Table 2: Potential Conformational Parameters of the Oxolane Ring

| Parameter | Description | Predicted Conformation |

|---|---|---|

| Puckering Amplitude (q) | ||

| Phase Angle (φ) |

Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, the following spectroscopic parameters would be of interest.

Theoretical calculations of the infrared (IR) and Raman spectra would involve computing the vibrational frequencies and their corresponding intensities. This would allow for the assignment of the characteristic vibrational modes of the molecule, such as the C-O-C stretching of the oxolane ring and the aromatic C-H stretching vibrations.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful tool for structure elucidation. By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental NMR spectra, aiding in the definitive assignment of all proton and carbon signals.

Finally, the simulation of the Ultraviolet-Visible (UV-Vis) spectrum through Time-Dependent Density Functional Theory (TD-DFT) would provide information about the electronic transitions within the molecule. The calculated maximum absorption wavelengths (λmax) would correspond to the electronic excitations, likely π-π* transitions within the aromatic rings.

Table 3: List of Compound Names

| Compound Name |

|---|

An article on the computational chemistry and theoretical studies of this compound could not be generated.

Extensive research did not yield specific computational studies, such as computational NMR chemical shift and coupling constant predictions, simulated electronic and vibrational spectra, or theoretical investigations of reaction pathways and transition states, for the compound this compound. Without access to relevant scholarly articles or database entries, it is not possible to provide the detailed, data-rich content as requested in the specified outline.

Reactivity and Derivatization Chemistry of 2,3,4,5 Tetrakis 4 Methoxyphenyl Oxolane

Reactions Involving the Oxolane Ring

The oxolane ring, a five-membered saturated ether, is generally stable but can undergo specific reactions, particularly those involving cleavage of the carbon-oxygen bonds or functionalization of the carbon framework.

Ring-Opening Reactions and Mechanistic Studies

The cleavage of the oxolane ring in derivatives of 2,3,4,5-tetrakis(4-methoxyphenyl)oxolane typically requires the activation of the ether oxygen by an acid or an electrophile. researchgate.net These reactions are analogous to the well-established ring-opening of tetrahydrofuran (B95107) (THF). acs.orgrsc.org Under acidic conditions, protonation of the oxolane oxygen enhances the leaving group ability of the oxygen atom, facilitating nucleophilic attack at one of the adjacent carbon atoms (α-carbons). The highly substituted nature of the oxolane in this specific compound, with bulky 4-methoxyphenyl (B3050149) groups at every position, introduces significant steric hindrance that influences the regioselectivity of the ring-opening process.

Mechanistic studies on simpler oxolane systems suggest that the ring-opening can proceed through pathways with SN1 or SN2 characteristics, depending on the reaction conditions and the stability of the potential carbocation intermediates. researchgate.net In the case of this compound, the benzylic nature of the carbons of the oxolane ring could potentially stabilize a carbocation intermediate, favoring an SN1-like mechanism. Theoretical studies on the ring-opening of THF have highlighted the importance of the deformation energy of the ring in determining the activation energy of the reaction. nih.gov

The reaction of N-heterocyclic carbene-boryl trifluoromethanesulfonates with THF has been shown to induce ring-opening, resulting in the insertion of the THF moiety between the electrophile and a nucleophile. rsc.org This suggests that strong electrophiles can effectively cleave the C-O bonds of the oxolane ring in the title compound.

Table 1: General Conditions for Oxolane Ring-Opening Reactions

| Catalyst/Reagent | Nucleophile | General Product | Reference |

| Brønsted or Lewis Acid | Halides, Water, Alcohols | Dihalides, Diols, Ether alcohols | researchgate.net |

| Strong Electrophiles (e.g., boryl triflates) | Aryloxides | Functionalized ethers | rsc.org |

| Surface Catalysis (e.g., Ge(100)) | - | Surface-bound alkoxides | acs.org |

Selective Functionalization of the Oxolane Framework

Beyond complete ring cleavage, the selective functionalization of the oxolane ring presents a synthetic challenge due to the comparable reactivity of the C-H bonds. However, methods for the direct α-C–H functionalization of THF have been developed, offering potential pathways for the derivatization of this compound. rsc.orgacs.org Photocatalytic methods, for instance, have enabled the generation of bromine radicals that can selectively activate the α-C–H bond of THF for subsequent C-S and C-C cross-coupling reactions. rsc.org Such a strategy could potentially be applied to introduce new substituents at the 2- and 5-positions of the oxolane ring in the title compound, assuming the steric bulk of the methoxyphenyl groups allows for such transformations.

Transformations of the 4-Methoxyphenyl Substituents

The four 4-methoxyphenyl groups offer numerous opportunities for derivatization, allowing for the modification of the electronic and steric properties of the molecule.

Demethylation Strategies and Subsequent Phenolic Functionalization

The methoxy (B1213986) groups on the phenyl rings can be cleaved to yield the corresponding phenolic hydroxyl groups. This demethylation is a critical step for further functionalization. Standard reagents for the cleavage of aryl methyl ethers, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), are expected to be effective. The resulting poly-phenolic compound, tetrakis(4-hydroxyphenyl)oxolane, is a versatile precursor for a variety of derivatives.

The newly formed phenolic hydroxyl groups can undergo a range of functionalization reactions. nih.gov These include etherification, esterification, and conversion to sulfonate esters. For instance, reaction with alkyl halides in the presence of a base would yield new ether derivatives, while reaction with acyl chlorides or anhydrides would produce the corresponding esters. The synthesis of phenolipids, which involves the esterification of phenolic compounds with fatty acids, is a strategy that could be applied to the tetrakis(4-hydroxyphenyl)oxolane to create amphiphilic molecules. nih.gov

Table 2: Potential Functionalization of Resulting Phenolic Groups

| Reaction Type | Reagent | Functional Group Introduced |

| Etherification | Alkyl halide, Base | Alkoxy (-OR) |

| Esterification | Acyl chloride, Anhydride | Acyloxy (-OCOR) |

| Silylation | Silyl chloride, Base | Silyloxy (-OSiR₃) |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electron-donating nature of the methoxy group makes the attached phenyl rings highly susceptible to electrophilic aromatic substitution (EAS). vaia.comlibretexts.org The methoxy group is an activating group and directs incoming electrophiles to the ortho positions (relative to the methoxy group). youtube.com Given that the para position is blocked by the connection to the oxolane ring, electrophilic substitution on the 4-methoxyphenyl rings of the title compound is expected to occur exclusively at the positions ortho to the methoxy groups. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Conversely, nucleophilic aromatic substitution (NAS) on the methoxyphenyl rings is generally disfavored. byjus.comwikipedia.org NAS reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate nucleophilic attack. libretexts.org The electron-donating methoxy group deactivates the ring towards nucleophilic attack. Therefore, direct displacement of a leaving group on the aromatic rings by a nucleophile is not a viable synthetic strategy without prior modification of the electronic properties of the rings.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Position of Substitution |

| Nitration | NO₂⁺ | Ortho to -OCH₃ |

| Bromination | Br⁺ | Ortho to -OCH₃ |

| Friedel-Crafts Acylation | RCO⁺ | Ortho to -OCH₃ |

Cross-Coupling Reactions at the Phenyl Periphery

To engage the 4-methoxyphenyl substituents in cross-coupling reactions, they must first be functionalized with a suitable leaving group, typically a halide or a triflate. This can be achieved through electrophilic halogenation, as described in the previous section. The resulting aryl halides can then participate in a variety of palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. nih.govtandfonline.comineosopen.org

For example, a brominated derivative of this compound could be coupled with an arylboronic acid in a Suzuki reaction to form a new carbon-carbon bond, extending the aromatic system. nih.gov The efficiency of these reactions can be influenced by the steric hindrance around the coupling site and the electronic nature of the substituents. The presence of the methoxy group can impact the oxidative addition step in the catalytic cycle.

Table 4: Representative Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

| Suzuki Coupling | Aryl Halide + Arylboronic Acid | Pd(0) complex, Base |

| Stille Coupling | Aryl Halide + Organostannane | Pd(0) complex |

| Heck Coupling | Aryl Halide + Alkene | Pd(0) complex, Base |

Formation of Coordination Complexes and Ligand Properties

There is currently no available scientific literature that describes the formation of coordination complexes with this compound or investigates its properties as a ligand. The potential for the oxygen atom within the oxolane ring and the methoxy groups on the phenyl rings to act as donor sites for metal coordination has not been explored for this specific isomer.

Development of Novel Synthetic Reagents or Catalysts from the Compound

Similarly, there are no published studies on the development of novel synthetic reagents or catalysts derived from this compound. The exploration of this compound as a scaffold or precursor for catalytic applications remains an uninvestigated area of chemical research.

Potential Applications in Materials Science and Advanced Organic Frameworks

Exploration as a Building Block for Supramolecular Assemblies

The field of supramolecular chemistry, which hinges on the non-covalent interactions governing molecular assembly, is a prime area where "2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane" could be of significant interest.

The methoxyphenyl groups are predicted to be instrumental in guiding the self-assembly of the molecule. Drawing parallels from other molecules that are rich in aromatic and ether functionalities, "this compound" could participate in a range of non-covalent interactions:

π-π Stacking: The electron-rich nature of the phenyl rings could facilitate interactions with electron-deficient aromatic systems, potentially leading to the formation of ordered, stacked architectures.

C-H···π Interactions: The hydrogen atoms on the oxolane ring and the methoxy (B1213986) groups can engage in interactions with the π-systems of the phenyl rings, which would contribute to the stability and specific geometry of the resulting supramolecular assemblies.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the methoxy groups and the oxolane ring can serve as hydrogen bond acceptors. In the presence of suitable donor molecules, this could pave the way for the formation of intricate, multi-component structures. For instance, in the crystal structure of a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, C–H···O hydrogen bonds have been observed to create chain-like formations. mdpi.com

The combination of these interactions could lead to the spontaneous formation of well-defined nanostructures, such as nanofibers, vesicles, or gels, under appropriate conditions.

The three-dimensional conformation of "this compound" may enable it to function as a host molecule within host-guest complexes. The central oxolane ring, along with the surrounding phenyl groups, could define a cavity suitable for encapsulating smaller guest molecules. The outward-projecting methoxy groups could provide a soluble and processable exterior. Such systems could find applications in areas like sensing, controlled drug release, and catalysis.

Incorporation into Polymeric Architectures and Hybrid Materials

The "this compound" moiety could be integrated into polymeric structures to bestow specific properties. This could be accomplished by synthesizing monomers that contain this unit or by employing it as a cross-linking agent.

High-Performance Polymers: The inherent rigidity of the aromatic rings could enhance the thermal stability and mechanical strength of polymers, while the methoxy groups could improve their solubility and processability.

Porous Organic Polymers (POPs): By linking multiple "this compound" units, it may be possible to create highly porous materials. Such materials have shown potential in applications like gas storage and separation. For example, metal-organic frameworks (MOFs) have been successfully synthesized using tetracarboxylate linker molecules like 1,2,4,5-tetrakis(4-carboxyphenyl)benzene (B2947062) to create porous networks. rsc.org

Hybrid Materials: This compound could potentially be used to functionalize the surfaces of inorganic nanoparticles, leading to the creation of organic-inorganic hybrid materials that possess a combination of properties from both components. The ability of multiple methoxyphenyl groups to co-crystallize with other materials has been demonstrated in the crystal structure of a co-crystal containing tetrakis[2-(tris(4-methoxyphenyl)stannyl)ethyl]silane. researchgate.net

Investigation of Optoelectronic Properties in Functional Materials

Compounds that feature multiple methoxyphenyl groups often display intriguing photophysical and electronic properties. A notable example is 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin, which is recognized for its applications in optoelectronics. researchgate.net By extension, "this compound" might also have properties relevant to:

Organic Light-Emitting Diodes (OLEDs): The aromatic core could potentially serve as a blue-light emitter, which is a significant area of research in OLED technology. The methoxy groups could be used to fine-tune the electronic properties and enhance device performance.

Organic Photovoltaics (OPVs): The compound could be explored as an electron-donating material in the active layer of organic solar cells. The methoxy groups would likely increase the electron density of the aromatic system, which is a desirable characteristic for such materials.

Non-linear Optics: The extended π-system of the molecule could give rise to a significant non-linear optical response, a property that is valuable for applications such as optical switching and frequency conversion.

The photodynamic activity of related compounds like 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin has been studied, underscoring the potential for such molecules in light-activated therapies. researchgate.net The UV/visible absorption characteristics are a critical factor in the design of these materials for applications such as solar cells. researchgate.net Furthermore, theoretical calculations on related molecules, such as N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, have been employed to determine the HOMO-LUMO energy gap, a fundamental parameter for optoelectronic applications. mdpi.com

Role in Chiral Materials or Stereoselective Catalysis

The oxolane core of "this compound" possesses multiple stereocenters. The synthesis of a specific stereoisomer of this compound would result in a chiral molecule, opening up avenues for its use in:

Chiral Recognition: A single enantiomer of the compound could be used to selectively bind to one enantiomer of another chiral molecule, which could be applied to chiral separation or sensing.

Asymmetric Catalysis: The chiral framework could serve as a ligand for a metal catalyst. The resulting chiral environment could then influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product. It is noteworthy that while 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine is an achiral molecule, it has been shown to form chiral supramolecular assemblies, suggesting that chirality can be generated at the supramolecular level even from achiral building blocks. sigmaaldrich.com

The successful synthesis of specific stereoisomers of related oxolane derivatives, such as (2S,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane and (2R,3S)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-ol, suggests that the stereocontrolled synthesis of the target compound is likely feasible. sigmaaldrich.combldpharm.com

Q & A

Q. What are the optimal synthetic routes for 2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane, and how can reaction efficiency be maximized?

- Methodological Answer : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to attach methoxyphenyl groups to the oxolane core. Key steps include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, optimized at 80–100°C under inert atmospheres .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water mixtures) to isolate high-purity product.

- Yield Optimization : Use factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between variables affecting yield .

Q. Example Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Catalyst Loading | 2–5 mol% Pd |

| Reaction Time | 12–24 hours |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns. Key signals: methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (ESI or MALDI-TOF) to verify molecular weight (expected [M+H]⁺ ~743.3 g/mol).

- X-ray Crystallography : Single-crystal diffraction to resolve steric effects from tetrasubstitution. Use slow evaporation in dichloromethane/hexane (1:3) for crystal growth .

Q. Example Spectral Data :

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.80 (s, 12H, OCH₃) |

| HRMS | m/z 743.28 [M+H]⁺ (calculated) |

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* to predict HOMO/LUMO energies and charge distribution. Analyze steric hindrance using molecular volume calculations .

- COMSOL Multiphysics : Simulate solvent interactions or diffusion kinetics in material science applications (e.g., organic electronics) .

- Data Validation : Cross-reference computational results with experimental UV-Vis spectra (λmax ~280 nm for methoxy-aromatic transitions).

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., solvent purity, reaction scale) causing yield discrepancies .

- Replication Studies : Reproduce experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate confounding factors.

- Advanced Spectroscopy : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in crowded spectra .

Q. What strategies improve crystallization success for structural analysis?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane, THF/water) to balance solubility and polarity.

- Temperature Gradients : Gradual cooling (0.5°C/hour) from 50°C to 4°C to promote ordered crystal growth.

- Additives : Introduce trace co-solvents (e.g., toluene) to disrupt aggregation and enhance lattice formation .

Data-Driven Methodologies

Q. How can AI-driven tools enhance research on this compound’s applications?

- Methodological Answer :

- Virtual Screening : Use AutoDock Vina to predict binding affinities for drug discovery or catalysis studies.

- Process Automation : Implement AI platforms (e.g., LabMate) for real-time reaction monitoring and parameter adjustment .

- Data Security : Employ blockchain-based systems to ensure integrity of spectral and crystallographic datasets .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (refer to SDS guidelines for analogous compounds) .

- Waste Disposal : Neutralize reaction byproducts (e.g., metal catalysts) via chelation before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.